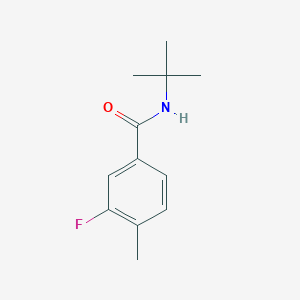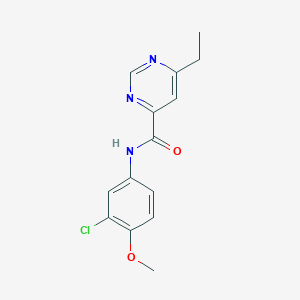
N-tert-butyl-3-fluoro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-3-fluoro-4-methylbenzamide is an organic compound with the molecular formula C12H16FNO It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group, and the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-fluoro-4-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .
Another method involves the Ritter reaction, where 3-fluoro-4-methylbenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used in methanol as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with methoxy yields N-tert-butyl-3-methoxy-4-methylbenzamide.
Reduction: N-tert-butyl-3-fluoro-4-methylbenzylamine.
Oxidation: N-tert-butyl-3-fluoro-4-methylbenzoic acid.
Aplicaciones Científicas De Investigación
N-tert-butyl-3-fluoro-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its derivatives may be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Chemistry: It may be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-3-fluoro-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The tert-butyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
N-tert-butyl-3-fluoro-4-methylbenzamide can be compared with other benzamide derivatives, such as:
N-tert-butyl-3-chloro-4-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which may affect binding affinity and reactivity.
N-tert-butyl-3-fluoro-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group. The larger ethyl group may influence the compound’s steric interactions and overall reactivity.
N-tert-butyl-3-fluoro-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group. The methoxy group can participate in hydrogen bonding, potentially altering the compound’s binding properties.
Each of these compounds has unique properties that can be exploited for different applications, highlighting the versatility of benzamide derivatives in chemical research and industry.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
N-tert-butyl-3-fluoro-4-methylbenzamide |
InChI |
InChI=1S/C12H16FNO/c1-8-5-6-9(7-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Clave InChI |
JCZKQKXZKMXVRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B15116009.png)
![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15116010.png)
![2-Cyclopropyl-4-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15116022.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine](/img/structure/B15116039.png)
![N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B15116044.png)
![3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B15116049.png)
![2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15116056.png)
![N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15116063.png)

![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116075.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B15116080.png)
![[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
![N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116087.png)
